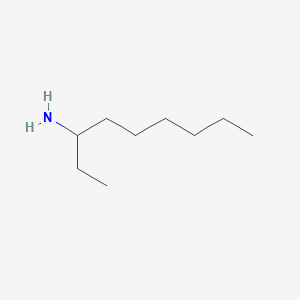

Nonan-3-amine

Description

Contextualization of Branched Primary Amines in Organic Synthesis

Amines are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and dyes. solubilityofthings.combenthamdirect.com Branched primary amines, such as Nonan-3-amine, are particularly valuable. Their unique three-dimensional structure imparts specific steric and electronic properties that can be leveraged in synthesis.

The versatility of amines stems from the reactivity of the amino group, which can participate in numerous transformations like nucleophilic substitution and addition. solubilityofthings.comijrpr.com Reductive amination, the reaction of a ketone or aldehyde with an amine, is a widely used method for creating more complex amines and is a cornerstone of modern synthetic chemistry. solubilityofthings.comresearchgate.net The branched nature of amines like this compound can influence the stereochemical outcome of such reactions, making them useful tools for constructing complex molecular architectures with precision. solubilityofthings.com

Stereochemical Considerations for this compound (e.g., chirality at C3)

A significant feature of this compound is its chirality. The carbon atom at the third position (C3) is bonded to four different groups: a hydrogen atom, an amino group (-NH2), an ethyl group (-CH2CH3), and a hexyl group (-(CH2)5CH3). This arrangement makes C3 a stereocenter, meaning this compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-nonan-3-amine and (S)-nonan-3-amine.

The presence of chirality is a critical consideration in synthetic chemistry, as the different enantiomers of a molecule can exhibit distinct properties and reactivity. The synthesis of specific, enantiomerically pure amines remains a significant challenge and an active area of research, often requiring sophisticated asymmetric synthesis strategies. ijrpr.com

Overview of Current Research Trends in Amine Science (excluding biological effects or clinical data)

Research in amine chemistry is a dynamic field, with current trends focusing on enhancing the efficiency, sustainability, and scope of amine synthesis and application.

Green and Sustainable Synthesis: A major research thrust is the development of more environmentally friendly methods for producing amines. solubilityofthings.combenthamdirect.com This includes the catalytic amination of biomass-derived platform molecules, such as oxygenates from lignocellulose, to create bio-based amines. mdpi.comtu-darmstadt.de Valorization of renewable feedstocks like glycerol (B35011) through catalytic amination is also being explored to reduce reliance on fossil fuels. rsc.org

Advanced Catalysis: There is a continuous effort to develop novel and more effective catalysts for amination reactions. numberanalytics.com While precious metals like palladium and ruthenium have traditionally been used, significant research is now directed toward more cost-effective and abundant non-noble metal catalysts based on nickel, cobalt, and copper for processes like reductive amination. researchgate.netmdpi.com Furthermore, new types of reactions, such as direct C-H amination cross-coupling, are being discovered, offering simpler and more direct routes to complex amines. news-medical.net

Materials Science Applications: Amines are integral to materials science. They are essential monomers for the production of high-performance polymers such as polyamides (like nylon) and polyurethanes. solubilityofthings.comrawsource.com Ongoing research explores the creation of novel amine-based materials and the use of amine-based ionic liquids as green solvents in chemical processes. rawsource.com

Structure

3D Structure

Properties

Molecular Formula |

C9H21N |

|---|---|

Molecular Weight |

143.27 g/mol |

IUPAC Name |

nonan-3-amine |

InChI |

InChI=1S/C9H21N/c1-3-5-6-7-8-9(10)4-2/h9H,3-8,10H2,1-2H3 |

InChI Key |

YRJCXPFMFZIXRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)N |

Origin of Product |

United States |

Synthetic Methodologies for Nonan 3 Amine and Its Stereoisomers

Direct Amination Strategies

Direct methods for the synthesis of nonan-3-amine typically involve the formation of the carbon-nitrogen bond at the C3 position of the nonane (B91170) backbone in a single key step.

Reductive amination is a widely employed and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired amine. For the synthesis of this compound, the precursor would be nonan-3-one.

The reaction proceeds under neutral or weakly acidic conditions. wikipedia.org The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of nonan-3-one, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. wikipedia.org The imine is subsequently reduced to this compound.

Several reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or Raney nickel can also be used for the reduction step. commonorganicchemistry.com

A general reaction scheme is as follows: Nonan-3-one + NH3 + [Reducing Agent] → this compound

This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate. wikipedia.orgmasterorganicchemistry.com

The synthesis of this compound can also be achieved through the nucleophilic substitution of a suitable leaving group, such as a halide, at the C3 position of a nonane derivative with an amine nucleophile. A common precursor for this reaction is 3-bromononane or 3-chlorononane.

The reaction involves the direct displacement of the halide ion by ammonia. chemguide.co.uk This is an SN2 reaction, where the ammonia molecule acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. chemguide.co.ukyoutube.com The reaction is typically carried out in a sealed tube with an excess of ammonia in a solvent like ethanol (B145695) to minimize the formation of secondary and tertiary amine byproducts. youtube.comchemistrystudent.com

The initial product is the alkylammonium salt, which is then treated with a base, such as sodium hydroxide, to liberate the free primary amine. chemistrystudent.com

A representative reaction is: 3-Bromononane + 2 NH3 → this compound + NH4Br

While this method is straightforward, it can suffer from over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as the product amine can also act as a nucleophile. savemyexams.com Using a large excess of ammonia helps to favor the formation of the primary amine. savemyexams.com

Reductive Amination of Corresponding Ketones or Aldehydes

Indirect Synthetic Routes from Diverse Precursors

Indirect methods involve the transformation of other functional groups into the desired amine functionality.

Hofmann Rearrangement: The Hofmann rearrangement provides a route to primary amines from primary amides with one less carbon atom. wikipedia.org This reaction involves treating a primary amide with bromine or chlorine in the presence of a strong base like sodium hydroxide. orgoreview.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.org To synthesize this compound via this route, a suitable amide precursor would be required.

The general mechanism involves the deprotonation of the amide by the base, followed by reaction with the halogen to form an N-haloamide. wikipedia.org Further deprotonation and rearrangement lead to the isocyanate, which upon hydrolysis yields the amine. wikipedia.org

Schmidt Reaction: The Schmidt reaction is another method for synthesizing amines from carboxylic acids, or amides from ketones, using hydrazoic acid in the presence of a strong acid. wikipedia.orglibretexts.org When a carboxylic acid is used, it is converted to an acyl azide, which then rearranges to an isocyanate, and subsequent hydrolysis gives the primary amine. wikipedia.org For ketones, the reaction yields an amide. wikipedia.org

The mechanism for carboxylic acids starts with the protonation of the carboxylic acid and reaction with hydrazoic acid to form an acyl azide. libretexts.org This intermediate rearranges with the loss of nitrogen gas to form an isocyanate, which is then hydrolyzed to the amine. wikipedia.orglibretexts.org

| Reaction | Starting Material | Key Reagents | Intermediate | Product |

| Hofmann Rearrangement | Primary Amide | Br₂ or Cl₂, NaOH | Isocyanate | Primary Amine |

| Schmidt Reaction | Carboxylic Acid | HN₃, H₂SO₄ | Acyl Azide, Isocyanate | Primary Amine |

| Schmidt Reaction | Ketone | HN₃, H₂SO₄ | - | Amide |

Reduction of Nitriles: Primary amines can be synthesized by the reduction of nitriles. studymind.co.uk This method adds a carbon atom to the alkyl chain. To produce this compound, a nitrile precursor with the nitrogen at the appropriate position would be necessary, though this is less common for a secondary amine structure like this compound. The reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in a non-aqueous solvent, followed by an acidic workup. studymind.co.uk Catalytic hydrogenation with hydrogen gas over a metal catalyst such as nickel or platinum is also an effective method. studymind.co.uk

Reduction of Amides: The reduction of amides is a common method for synthesizing amines. orgoreview.com Primary, secondary, and tertiary amides can be reduced to the corresponding amines using a powerful reducing agent like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com Unlike the Hofmann rearrangement, this reaction does not involve the loss of a carbon atom. To synthesize this compound, a suitable N-substituted amide would be required.

Reduction of Nitro Compounds: Arylamines are frequently prepared by the reduction of nitroarenes. libretexts.org For aliphatic amines like this compound, the corresponding nitroalkane, 3-nitrononane, can be reduced to the amine. This reduction can be carried out using various methods, including catalytic hydrogenation or reduction with metals like zinc, iron, or tin in the presence of an acid. libretexts.org

| Functional Group to Reduce | Reagents | Product |

| Nitrile (-C≡N) | 1. LiAlH₄, ether 2. H₃O⁺ or H₂, Ni/Pt | Primary Amine (-CH₂NH₂) |

| Amide (-CONH₂) | 1. LiAlH₄, ether 2. H₂O | Amine (-CH₂NH₂) |

| Nitro (-NO₂) | H₂, catalyst (e.g., Pt) or Zn, Fe, or Sn in acid | Amine (-NH₂) |

Hofmann Rearrangement or Schmidt Reaction Analogues

Enantioselective Synthesis of Chiral this compound

The C3 position of this compound is a stereocenter, meaning it can exist as two enantiomers, (R)-nonan-3-amine and (S)-nonan-3-amine. The synthesis of enantiomerically pure or enriched chiral amines is of significant interest, particularly in the pharmaceutical industry. rsc.org

One of the most powerful methods for the asymmetric synthesis of chiral amines is through the use of transaminases (TAs). mdpi.com These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone with high stereoselectivity. nih.gov To synthesize a specific enantiomer of this compound, nonan-3-one would be reacted with an appropriate amine donor in the presence of a stereoselective (R)- or (S)-transaminase. mdpi.com

Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes and have been extensively studied and engineered to accept a wide range of substrates, including bulky ketones. mdpi.comdovepress.com The use of ω-transaminases is particularly advantageous as they can convert ketones and aldehydes, not just α-keto acids. mdpi.com This biocatalytic approach offers a green and efficient route to chiral amines, often with excellent enantiomeric excess. rsc.orgmdpi.com

| Method | Precursor | Catalyst/Reagent | Key Features |

| Enzymatic Transamination | Nonan-3-one | (R)- or (S)-Transaminase, Amine Donor | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines stands as one of the most direct and efficient routes to synthesize chiral amines. sioc-journal.cn This method involves the reduction of a carbon-nitrogen double bond using hydrogen gas in the presence of a chiral transition-metal catalyst. For the synthesis of this compound, the corresponding precursor would be an imine derived from nonan-3-one, such as N-(1-ethylheptylidene)arylimine.

The catalysts are typically complexes of metals like iridium, rhodium, or palladium, coordinated to chiral ligands. researchgate.net These chiral ligands create a specific three-dimensional environment that forces the hydrogenation to occur preferentially on one face of the imine, leading to the formation of one enantiomer in excess. Iridium complexes containing NHC-phosphine (NHC = N-heterocyclic carbene) ligands have been shown to catalyze the asymmetric hydrogenation of imines effectively, even under a balloon pressure of hydrogen. bohrium.com Similarly, palladium complexes with chiral bisphosphine ligands, such as (S)-SegPhos or (S)-SynPhos, have demonstrated high enantioselectivity (up to 99% ee) in the hydrogenation of activated imines in solvents like trifluoroethanol. dicp.ac.cn

Some challenges in this method include the potential for the product amine to coordinate with and poison the metal catalyst and the fact that some imine substrates can be sensitive to moisture. dicp.ac.cn

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation of Imines This table presents data for analogous imine hydrogenations, demonstrating the efficacy of the described catalytic systems.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |

| Pd(CF₃CO₂)₂/(S)-SynPhos | N-tosylimines | 88-97% | dicp.ac.cn |

| [IrH(THF)(P,N)(imine)][BArF] with MaxPHOX ligand | N-alkyl imines | High | organic-chemistry.org |

| NHC,P-iridium complexes | General imines | up to 91% | bohrium.com |

Chiral Auxiliary or Catalyst-Mediated Approaches

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.org This approach involves temporarily attaching a chiral molecule (the auxiliary) to the achiral substrate. This auxiliary then directs a subsequent chemical transformation diastereoselectively. For this compound synthesis, this would typically involve reacting nonan-3-one with a chiral primary amine to form a chiral imine or enamine. A subsequent reduction of the C=N bond would favor one diastereomer due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched this compound. google.com

Commonly used chiral auxiliaries include those derived from amino alcohols, such as pseudoephedrine, or oxazolidinones. wikipedia.org For instance, reacting a ketone with pseudoephedrine forms an amide. Deprotonation followed by reaction with an electrophile occurs with high diastereoselectivity, directed by the auxiliary's methyl group. wikipedia.org Another prominent example is the use of tert-butanesulfinamide. Condensation of tert-butanesulfinamide with a ketone (like nonan-3-one) forms a chiral N-tert-butanesulfinyl imine. Nucleophilic addition to this imine, such as reduction with a hydride reagent, proceeds with high diastereoselectivity. The sulfinamide auxiliary can then be easily removed under acidic conditions. rsc.org

Catalyst-controlled reductive amination offers a more direct route, where a chiral catalyst, rather than a stoichiometric auxiliary, dictates the stereochemical outcome. Transition metal catalysts based on ruthenium and iridium have been successfully used for selective reductive aminations.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Condition | Reference |

| Pseudoephedrine | Asymmetric alkylation of carbonyls | Amide bond cleavage | wikipedia.org |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Hydrolysis or reduction | wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines via imine reduction | Acidic hydrolysis | wikipedia.orgrsc.org |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes/ketones | Ozonolysis or hydrolysis |

Chemoenzymatic or Biocatalytic Strategies

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild, environmentally friendly conditions. researchgate.net For the synthesis of chiral amines, amine transaminases (ATAs) are particularly important enzymes. acs.org A chemoenzymatic strategy for producing chiral this compound would involve the asymmetric amination of nonan-3-one using an ω-transaminase. nih.gov

These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or (S)-α-methylbenzylamine) to a ketone acceptor. acs.orgnih.gov The reaction equilibrium can be a limiting factor, but this is often overcome by using an excess of the amino donor or by removing one of the byproducts. acs.org

Enzymatic cascade reactions, where multiple biocatalytic steps are combined in a single pot, can lead to highly efficient syntheses with excellent stereoselectivity. acs.org For example, a cascade involving a transaminase for the initial amination, an imine reductase, and an alcohol dehydrogenase for cofactor recycling can convert a diketone into a chiral amino alcohol with high purity. acs.org Such strategies represent a powerful method for producing complex chiral molecules, and the principles are applicable to simpler amines like this compound, starting from the corresponding ketone. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.org These principles are increasingly being applied to the synthesis of amines.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. The synthesis of this compound can be made more sustainable by employing solvent-free reaction conditions or using environmentally benign solvents like water or ethanol-water mixtures. researchgate.netrepec.org

Solvent-free, or solid-state, reactions can be facilitated by methods such as grinding or ultrasound irradiation. cmu.eduresearchgate.net For example, ultrasound-assisted solventless reductive amination has been developed as an efficient and environmentally friendly method for producing N-alkylated amines. researchgate.net Similarly, continuous solvent-free synthesis of imines using single-screw extrusion has been demonstrated to give high to near-quantitative yields, with water as the only byproduct. researchgate.net These methods reduce waste from solvents and can simplify product purification.

Catalytic Methods for Reduced Waste Generation

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are more atom-economical than stoichiometric ones, generating less waste. rasayanjournal.co.in Transition metal-catalyzed synthesis of imines and their subsequent reduction to amines are inherently greener than classical methods that may use stoichiometric reducing agents or protecting groups. researchgate.net

Chemical Reactivity and Derivatization of Nonan 3 Amine

Fundamental Acid-Base Properties and Protonation Behavior

As an amine, nonan-3-amine acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form a nonan-3-aminium salt. lumenlearning.com The lone pair of electrons on the nitrogen atom is responsible for this basicity. libretexts.org The equilibrium for this protonation in the presence of an acid (HA) is shown below:

CH₃(CH₂)₅CH(NH)CH₂CH₃ + HA ⇌ CH₃(CH₂)₅CH(N⁺H₂)CH₂CH₃ + A⁻

The basicity of an amine is quantified by the pKa of its conjugate acid. For aliphatic amines, the pKa of the protonated form is typically in the range of 10-11. libretexts.org Specifically, the predicted apparent basic pKa for similar secondary amines is around 10.9. epa.gov A higher pKa value indicates a stronger base. alfa-chemistry.com This basicity is a key factor in its chemical reactions, as the nitrogen must be in its neutral, non-protonated form to act as a nucleophile. libretexts.org Therefore, reactions are often carried out under neutral or basic conditions to ensure the availability of the lone pair. mnstate.edu The hydrochloride salt form of amines, such as this compound hydrochloride, is often used to enhance water solubility and stability. smolecule.comcymitquimica.com

Table 1: Predicted Acid-Base Properties of Structurally Similar Amines

| Property | Predicted Value | Significance |

|---|---|---|

| pKa (Conjugate Acid) | ~10.9 epa.gov | Indicates strong basicity for an organic compound, readily accepts protons. alfa-chemistry.com |

Nucleophilic Reactions of the Amine Functionality

The primary mode of reactivity for this compound is through the nucleophilic character of its nitrogen atom. libretexts.org The lone pair of electrons can attack various electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. mnstate.edu

This compound readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form N,N-disubstituted amides. lumenlearning.comlibretexts.org These reactions are typically rapid and proceed via a nucleophilic acyl substitution mechanism. mnstate.edulibretexts.org The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). mnstate.edu A base, such as pyridine (B92270) or even an excess of the amine itself, is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. mnstate.edulibretexts.org

General Reaction with Acyl Chloride:

R-COCl + CH₃(CH₂)₅CH(NH)CH₂CH₃ → R-CON(CH₂CH₃)(CH₂(CH₂)₄CH₃) + HCl

This acylation is a robust and high-yielding method for derivatization. libretexts.org The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.orglibretexts.org

As a nucleophile, this compound can react with alkyl halides in an Sₙ2 reaction to form tertiary amines. libretexts.orgwikipedia.org In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org

CH₃(CH₂)₅CH(NH)CH₂CH₃ + R-X → [CH₃(CH₂)₅CH(N⁺H(R))CH₂CH₃]X⁻

The initial product is an ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the starting amine, to yield the neutral tertiary amine. libretexts.org However, this process can be difficult to control. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to further alkylation. masterorganicchemistry.com This can result in the formation of a quaternary ammonium salt, a process known as quaternization or the Menshutkin reaction. wikipedia.orggrafiati.com

Quaternization Reaction:

R'₃N + R-X → [R'₃N⁺-R]X⁻

While direct alkylation of secondary amines can lead to mixtures of products, it can be a useful method for synthesizing tertiary amines and is a definitive route to quaternary ammonium salts when that is the desired product. wikipedia.orgmasterorganicchemistry.com

Secondary amines like this compound react with aldehydes and ketones to form enamines, not imines (Schiff bases). masterorganicchemistry.com Imines are formed from the reaction of primary amines with carbonyl compounds. ucalgary.calibretexts.org

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a carbinolamine intermediate. ucalgary.ca This is followed by acid-catalyzed dehydration. Since the nitrogen in a secondary amine has only one proton, elimination of water must proceed by deprotonation of an adjacent carbon atom, leading to the formation of a C=C double bond, characteristic of an enamine. researchgate.net The reaction is reversible and the pH must be carefully controlled, typically around 5, to ensure the carbonyl group is activated by protonation without fully protonating the amine nucleophile. libretexts.orglibretexts.org

General Enamine Formation:

R₂C=O + R'₂NH ⇌ R₂C(OH)NR'₂ ⇌ R-CH=C(NR'₂) + H₂O

This compound can react with derivatives of carbonic acid. A key reaction in this class is the addition of the amine to an isocyanate (R-N=C=O) to form a substituted urea. researchgate.net This is a rapid and generally quantitative reaction where the amine nitrogen attacks the central carbon of the isocyanate group. researchgate.net

R-N=C=O + CH₃(CH₂)₅CH(NH)CH₂CH₃ → R-NH-CO-N(CH₂CH₃)(CH₂(CH₂)₄CH₃)

Additionally, secondary amines can react with carbon dioxide (CO₂) to form carbamic acids. ulisboa.pt These species are often unstable but can be converted into more stable derivatives. For instance, in the presence of a second equivalent of amine, they form carbamate (B1207046) salts. ulisboa.pt

Formation of Imines and Schiff Bases

Oxidation and Reduction Pathways

The nitrogen atom in this compound is in a reduced state and can undergo oxidation. Common oxidizing agents can transform secondary amines into various products. For instance, treatment with hydrogen peroxide or peroxy acids can lead to the formation of hydroxylamines or nitroxide radicals. Stronger oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the C-N bond.

Conversely, this compound is itself a product of reduction pathways. A primary synthetic route to secondary amines is the reductive amination of ketones. researchgate.net For example, this compound can be synthesized by reacting nonan-3-one with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ. More commonly, it would be formed by reacting nonan-3-one with a primary amine (like ethylamine (B1201723) to form the ethyl group first) followed by reduction, or reacting a different ketone with a different amine (e.g., heptanal (B48729) with ethylamine). A direct synthesis involves the reaction of nonan-3-one with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. researchgate.netgoogle.com

Reductive Amination Synthesis:

CH₃(CH₂)₅C(=O)CH₂CH₃ + NH₃ + [H] → CH₃(CH₂)₅CH(NH₂)CH₂CH₃ + H₂O (This shows formation of the primary amine, further reaction would yield the secondary amine)

This reductive amination process is a cornerstone of amine synthesis due to its versatility and efficiency. researchgate.net

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Protonation | Acid (e.g., HCl) | Aminium Salt lumenlearning.com |

| Acylation | Acyl Chloride, Acid Anhydride (B1165640) | N,N-Disubstituted Amide libretexts.org |

| Alkylation | Alkyl Halide | Tertiary Amine wikipedia.org |

| Quaternization | Excess Alkyl Halide | Quaternary Ammonium Salt grafiati.com |

| Reaction with Carbonyls | Aldehyde, Ketone | Enamine masterorganicchemistry.com |

| Urea Formation | Isocyanate | Substituted Urea researchgate.net |

Formation of N-Oxides

The oxidation of secondary amines like this compound can lead to the formation of N-oxygenated products. The initial products are often hydroxylamine (B1172632) metabolites, which can be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq Generally, for secondary amines, N-oxidation occurs to a lesser extent compared to oxidative dealkylation and deamination. uomustansiriyah.edu.iq

The direct oxidation of secondary amines is a common method for synthesizing N-oxides. thieme-connect.dethieme-connect.de Various oxidizing agents can be employed for this transformation, with hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) being widely used. thieme-connect.dethieme-connect.desmolecule.comliverpool.ac.uk Other reagents that have been utilized for the oxidation of amines include potassium permanganate, molecular oxygen, ozone, oxaziridines, and selenoxides. liverpool.ac.uk The choice of oxidizing agent and reaction conditions can influence the product distribution. For instance, the oxidation of secondary amines with hydrogen peroxide can be catalyzed by various metal complexes to improve efficiency and selectivity. rsc.orggoogle.comgoogle.com Platinum(II) complexes have been shown to catalyze the oxidation of secondary amines to nitrones and N-oxides using hydrogen peroxide as an environmentally benign oxidant under mild conditions. rsc.org

The formation of N-oxides from secondary amines can also be achieved using reagents like Oxone in a biphasic basic medium, which provides a metal-free protocol. organic-chemistry.org Additionally, catalyst-free oxidation of benzylic secondary amines using hydrogen peroxide in solvents like methanol (B129727) or dichloromethane (B109758) has been reported to selectively produce C-aryl nitrones. organic-chemistry.org

The process of N-oxide formation from a secondary amine involves the nucleophilic attack of the amine on the oxidizing agent. In the case of hydrogen peroxide catalyzed by a transition metal, a peroxo-metal species is often the active oxidant. google.com The secondary amine reacts with this species to form a hydroxylamine intermediate, which upon further oxidation and subsequent dehydration, yields the nitrone. google.com

Table 1: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Catalyst/Conditions | Product Type |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Platinum(II) complexes | Nitrone/N-Oxide |

| Hydrogen Peroxide (H₂O₂) | Rhenium-based catalysts | N-Oxide |

| m-Chloroperbenzoic Acid (m-CPBA) | - | N-Oxide |

| Potassium Permanganate (KMnO₄) | - | Oxidized derivatives |

| Oxone | Biphasic basic medium | Nitrone |

| Molecular Oxygen (O₂) | 5-ethyl-3-methyllumiflavinium perchlorate | Oxidized compounds |

This table summarizes common reagents and conditions used for the oxidation of secondary amines, which is applicable to this compound.

Catalytic Reduction of Derivatives

Derivatives of this compound, such as imines or N-oxides, can undergo catalytic reduction to yield the corresponding amines. Catalytic hydrogenation is a widely employed method for the reduction of such derivatives. smolecule.com This process typically involves the use of a metal catalyst and a hydrogen source.

Common catalysts for the reduction of amine derivatives include Raney nickel and palladium on carbon (Pd/C). smolecule.com These catalysts are effective for the hydrogenation of various functional groups. For example, the reduction of bispidinones, which are derivatives of diazabicyclononanes, can be achieved using hydrazine (B178648) hydrate (B1144303) in the presence of potassium hydroxide, a modification of the Wolff-Kishner reduction. semanticscholar.org Ruthenium complexes have also been utilized as catalysts for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohols, which can be precursors to amine derivatives. google.com

The choice of reducing agent and catalyst system is crucial for achieving high selectivity and yield. For instance, the catalytic transfer hydrogenation of N-sulfonyl imines using a nickel catalyst and 2-propanol-d8 (B1362042) as a deuterium (B1214612) source offers excellent selectivity. organic-chemistry.org Similarly, chiral ruthenium catalysts in combination with formic acid/triethylamine can efficiently reduce N-diphenylphosphinyl acyclic imines. organic-chemistry.org Aluminum chloride (AlCl₃) in conjunction with polymethylhydrosiloxane (B1170920) (PMHS) has been used for the chemoselective reductive amination of carbonyl compounds, a process that can tolerate a wide range of functional groups. rsc.org

The reduction of aromatic nitro compounds, which can be considered precursors to certain amine derivatives, has also been extensively studied. mdpi.com Catalytic reduction in this context can involve catalytic hydrogenation with H₂ or catalytic hydrogen transfer from other hydrogen donors. mdpi.com

Table 2: Catalysts and Reducing Agents for the Reduction of Amine Derivatives

| Derivative Type | Catalyst | Reducing Agent/Hydrogen Source |

|---|---|---|

| Imines | Nickel | 2-Propanol-d8 |

| N-sulfonyl imines | Ruthenium | Formic acid/triethylamine |

| Carbonyl compounds (reductive amination) | Aluminum Chloride (AlCl₃) | Polymethylhydrosiloxane (PMHS) |

| Bispidinones | - | Hydrazine hydrate/KOH |

| 9-Azabicyclo[3.3.1]nonan-3-one derivatives | Ruthenium complex | Hydrogen (H₂) |

| General imines | Raney Nickel, Palladium on Carbon (Pd/C) | Hydrogen (H₂) |

This table provides examples of catalytic systems used for the reduction of various nitrogen-containing functional groups, which are relevant to the derivatization and subsequent reduction of this compound.

Metal Coordination and Complex Formation

As an amine, this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordination with metal ions to form metal complexes. libretexts.org The coordination chemistry of amines is a vast field, with amine ligands binding to a wide range of metal centers. libretexts.orguni-heidelberg.de The resulting coordination compounds can exhibit diverse structures and properties depending on the metal ion, the amine ligand, and other co-ligands present in the coordination sphere. uomustansiriyah.edu.iqlasalle.edu

The formation of metal complexes with amine ligands typically occurs through the donation of the nitrogen lone pair to an empty orbital of the metal ion, forming a coordinate covalent bond. libretexts.org The number of ligands surrounding the central metal atom is known as the coordination number, and common geometries for metal complexes include tetrahedral, square planar, and octahedral. uomustansiriyah.edu.iq

While specific studies on the metal coordination of this compound itself are not prevalent in the provided search results, the general principles of amine coordination chemistry are directly applicable. For example, related bicyclic amines like 3,7-diazabicyclo[3.3.1]nonane derivatives are known to form complexes with various transition metals, where the amine nitrogens act as donor atoms. uni-heidelberg.de The rigid structure of such bicyclic ligands can create a specific coordination environment for the metal ion. uni-heidelberg.de Similarly, iridium(III) amine complexes have been synthesized and used as structure-directing agents in the formation of metal phosphates. capes.gov.br

The synthesis of amine-metal complexes is often achieved by reacting the amine with a metal salt in a suitable solvent. academicjournals.org For instance, platinum(II) complexes with ethylamine have been synthesized by reacting dihalo-platinum complexes with the amine in an aqueous medium. researchgate.net The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties. academicjournals.org

Table 3: General Aspects of Amine-Metal Coordination

| Feature | Description |

|---|---|

| Ligand Type | This compound acts as a monodentate ligand through its nitrogen atom. |

| Coordination Bond | Formed by the donation of the nitrogen lone pair to the metal ion. |

| Potential Metal Ions | Transition metals (e.g., Co(II), Ni(II), Cu(II), Pt(II), Ir(III)) and others. capes.gov.bracademicjournals.orgresearchgate.net |

| Common Geometries | Tetrahedral, Square Planar, Octahedral. uomustansiriyah.edu.iq |

| Synthesis Method | Reaction of the amine with a metal salt in a suitable solvent. academicjournals.org |

This table outlines the general principles of metal coordination involving amine ligands, which would apply to this compound.

Advanced Spectroscopic and Structural Elucidation of Nonan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like nonan-3-amine. While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of hydrogen and carbon atoms, more advanced techniques are required for a complete and unambiguous assignment and to probe dynamic processes. libretexts.org In a ¹³C NMR spectrum, carbons directly attached to the nitrogen atom in an amine typically appear in the 10-65 ppm region. libretexts.org The protons on carbons adjacent to the amine group are deshielded and generally resonate in the 2.3-3.0 ppm range in a ¹H NMR spectrum. libretexts.org

Two-dimensional (2D) NMR experiments are instrumental in determining the complete bonding framework of a molecule by revealing correlations between different nuclei. libretexts.org For this compound, a combination of COSY, HSQC, and HMBC experiments would allow for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. github.io For this compound, COSY would show correlations between the methine proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4. It would also reveal the coupling network along the ethyl and hexyl chains. github.io

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. github.io Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak linking the ¹H and ¹³C chemical shifts of that specific unit, allowing for definitive assignment of which protons are attached to which carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). mdpi.com This is crucial for connecting different spin systems and identifying quaternary carbons. github.io In this compound, for instance, HMBC would show correlations from the N-H protons to carbons C3 and potentially C2 and C4, confirming the position of the amino group.

A table of predicted 2D NMR correlations for this compound is presented below, based on its known structure.

| Proton(s) (¹H) | Predicted COSY Correlations (¹H) | Predicted HSQC Correlation (¹³C) | Predicted Key HMBC Correlations (¹³C) |

| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |

| H-2 | H-3, H-1 | C-2 | C-1, C-3, C-4 |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| NH ₂ | None | None (No C-H bond) | C-3, C-2, C-4 |

This table represents predicted correlations based on standard 2D NMR principles; specific experimental results may vary.

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular motions that occur on the NMR timescale, such as conformational changes. libretexts.org Aliphatic amines like this compound are flexible molecules with multiple single bonds (C-C and C-N) around which rotation can occur. These rotations lead to different conformational isomers (conformers). ucl.ac.uk

At room temperature, the rotation around these bonds is typically fast, resulting in an NMR spectrum that shows time-averaged signals for the different conformers. ucl.ac.uk However, by varying the temperature of the NMR experiment, it is possible to study these dynamic processes. libretexts.org As the temperature is lowered, the rate of interconversion between conformers slows down. If the rate becomes slow enough, the individual signals for each distinct conformer may be observed separately.

For this compound, DNMR could be used to investigate the rotational barriers around the C2-C3 and C3-C4 bonds. Line-shape analysis of the NMR signals at different temperatures allows for the calculation of the activation energy (energy barrier) for these conformational interchanges, providing valuable insight into the molecule's flexibility and the relative stability of its conformers. ucl.ac.uk The energy barriers typically measured by DNMR are in the range of 30-100 kJ mol⁻¹. ucl.ac.uk

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their environment by probing their characteristic vibrational modes. researchgate.net

The IR and Raman spectra of this compound are dominated by vibrations associated with the primary amine group (NH₂) and the alkyl backbone.

N-H Stretching: Primary amines show two characteristic N-H stretching bands in their IR spectra. orgchemboulder.comspectroscopyonline.com These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency). spectroscopyonline.com For aliphatic primary amines, these bands typically appear in the 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹ regions, respectively. orgchemboulder.com

N-H Bending (Scissoring): A moderate to strong absorption due to the scissoring deformation of the NH₂ group is observed in the region of 1650-1580 cm⁻¹. orgchemboulder.comrockymountainlabs.com

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines gives rise to a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.comrockymountainlabs.com

N-H Wagging: A characteristic broad, strong band resulting from the out-of-plane wagging of the N-H bonds is typically found in the 910-665 cm⁻¹ region for primary amines. orgchemboulder.com

C-H Stretching and Bending: The nonyl chain gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. researchgate.net

The following table summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | Primary Amine (NH₂) | 3400 - 3300 | Medium |

| Symmetric N-H Stretch | Primary Amine (NH₂) | 3330 - 3250 | Medium |

| N-H Bending (Scissoring) | Primary Amine (NH₂) | 1650 - 1580 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |

| N-H Wagging | Primary Amine (NH₂) | 910 - 665 | Strong, Broad |

| C-H Stretches | Alkyl (CH₂, CH₃) | 2960 - 2850 | Strong |

| C-H Bends | Alkyl (CH₂, CH₃) | 1470 - 1370 | Medium |

Source: Data compiled from general spectroscopic principles for aliphatic primary amines. orgchemboulder.comspectroscopyonline.comrockymountainlabs.com

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. spectroscopyonline.comcdnsciencepub.com In the condensed phase (liquid or solid), the primary amine groups of this compound molecules can act as both hydrogen bond donors and acceptors, forming N-H···N intermolecular bonds. spectroscopyonline.com

This hydrogen bonding has a distinct effect on the N-H vibrational modes. cdnsciencepub.com Specifically, the N-H stretching frequencies are shifted to lower wavenumbers (a redshift) and the corresponding absorption bands become significantly broader and more intense compared to the spectra of the same molecule in a dilute, non-polar solvent where it exists as a free, non-hydrogen-bonded species. libretexts.orgsioc-journal.cn The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bonding. cdnsciencepub.com Temperature-dependent NIR spectroscopy studies on other primary aliphatic amines have shown that as temperature increases, hydrogen-bonded NH groups transform into the free form. sioc-journal.cn

Characteristic Vibrational Modes and Functional Group Analysis

Chiroptical Spectroscopy (for enantiopure forms)

This compound possesses a stereocenter at the C3 carbon, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-nonan-3-amine and (S)-nonan-3-amine. While standard spectroscopic techniques cannot differentiate between enantiomers, chiroptical methods such as Electronic Circular Dichroism (ECD) are specifically designed for this purpose. researchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An enantiomerically pure sample of (R)- or (S)-nonan-3-amine would be expected to produce an ECD spectrum. The spectra of the two enantiomers would be exact mirror images of each other. Although aliphatic amines are often considered UV-transparent and may show weak ECD signals, derivatization with a suitable chromophore can amplify the chiroptical response, facilitating a more reliable analysis. rsc.org

The combination of experimental ECD spectra with quantum-mechanical calculations has become a powerful and reliable approach for the non-empirical assignment of the absolute configuration of chiral molecules, including primary amines. nih.govmdpi.com Therefore, chiroptical spectroscopy represents an essential tool for the complete stereochemical characterization of the enantiopure forms of this compound.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.govslideshare.net Like CD, ORD is a chiroptical technique that provides information about the stereochemistry of a molecule. An ORD spectrum plots specific rotation [α] against wavelength.

For chiral molecules with a chromophore, the ORD curve will show a characteristic peak and trough in the region of the absorption band, a phenomenon known as an anomalous dispersion or Cotton effect curve. slideshare.net The sign of the Cotton effect in ORD is directly related to the CD spectrum through the Kramers-Kronig relations. A positive Cotton effect in CD corresponds to an ORD curve where the peak is at a longer wavelength than the trough.

As with CD, a chromophoric derivative of this compound would be required for a meaningful ORD measurement. The analysis of the resulting anomalous curve would provide confirmatory evidence for the absolute configuration assigned by CD spectroscopy. cdnsciencepub.com

Illustrative ORD Data for a this compound Derivative

This table presents hypothetical ORD data for a chromophoric derivative of (R)-Nonan-3-amine, illustrating a positive Cotton effect curve. The (S)-enantiomer would be expected to produce a mirror-image curve.

| Wavelength (nm) | Specific Rotation [α] for (R)-Enantiomer Derivative |

| 400 | +300° |

| 335 | +8000° (Peak) |

| 315 | 0° (Crossover) |

| 295 | -7500° (Trough) |

| 250 | -500° |

X-ray Crystallography of this compound Salts or Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. d-nb.infonih.gov The technique requires a well-ordered single crystal of the compound. Since this compound is a liquid at room temperature, it must first be converted into a crystalline solid. This is typically achieved by forming a salt with a suitable acid (e.g., hydrochloric acid or a chiral acid like tartaric acid).

By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of all atoms. researchgate.net To determine the absolute configuration of a light-atom molecule like a this compound salt, anomalous dispersion effects are measured. researchgate.net The Flack parameter is a critical value refined during the structure solution; a value close to 0 for the correct enantiomer model confirms the assignment with high confidence. researchgate.net

Should crystallization of a simple salt prove difficult, co-crystallization with a larger "chaperone" molecule can be employed to facilitate the formation of high-quality crystals suitable for X-ray analysis. d-nb.infonih.gov

Hypothetical Crystallographic Data for (S)-Nonan-3-amine Hydrochloride

This table summarizes the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values are representative of a typical small organic salt.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₉H₂₂ClN | Represents the atoms in the asymmetric unit. |

| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal. |

| a, b, c (Å) | a=7.51, b=8.92, c=18.34 | The dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=90, γ=90 | The angles of the unit cell. |

| Volume (ų) | 1228.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.035 | An indicator of the quality of the structural model fit to the data. |

| Flack Parameter | 0.02(4) | Confirms the absolute configuration (a value near 0 is ideal). researchgate.net |

Computational and Theoretical Investigations of Nonan 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of Nonan-3-amine. DFT methods offer a balance between computational cost and accuracy, making them suitable for calculating the electronic structure of medium-sized organic molecules. rsc.org Functionals such as B3LYP, paired with basis sets like 6-31G(d,p), are commonly used to optimize the molecular geometry and compute electronic properties of alkylamines. molssi.orgrsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. libretexts.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For an alkylamine like this compound, the HOMO is characteristically localized on the lone pair of electrons of the nitrogen atom, making it the center of nucleophilicity. uomustansiriyah.edu.iq The LUMO, conversely, is a high-energy antibonding orbital distributed over the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations can provide precise energy values for these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound This table presents representative data from a hypothetical DFT calculation (B3LYP/6-31G(d,p) level) for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Primarily localized on the nitrogen lone pair (n-orbital). |

| LUMO | +4.85 | Diffuse anti-bonding orbital (σ*-orbital) across C-N and C-H bonds. |

| HOMO-LUMO Gap | 11.00 | Indicates high kinetic stability, typical for a saturated amine. |

DFT calculations can map the distribution of electron density across the this compound molecule. This is visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution from the perspective of an approaching electrophile. libretexts.org For this compound, the MEP would show a region of high electron density (typically colored red) concentrated around the nitrogen atom's lone pair, confirming its role as the primary site for protonation and nucleophilic attack. The alkyl chains would exhibit a neutral (green) or slightly electron-deficient (blueish-green) character.

Analysis of the partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies this distribution, showing a net negative charge on the nitrogen and small positive charges on the attached hydrogen and carbon atoms.

Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound This table shows illustrative Natural Bond Orbital (NBO) charges from a representative DFT calculation.

| Atom | Position | Calculated NBO Charge (e) |

| N | 3 | -0.95 |

| H | on N | +0.42 |

| C3 | 3 | +0.15 |

| C2 | 2 | -0.21 |

| C4 | 4 | -0.20 |

Frontier Molecular Orbital (FMO) Analysis

Conformational Analysis and Energy Landscape Mapping

The long, flexible alkyl chains of this compound give rise to a multitude of possible three-dimensional arrangements, or conformers. Understanding the energy associated with these different shapes is crucial for predicting the molecule's behavior.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. wikipedia.org A "relaxed" PES scan is a computational technique where a specific geometric parameter, such as a dihedral angle, is systematically varied, and at each step, the rest of the molecular geometry is optimized to its lowest energy state. colostate.edu

For this compound, PES scans would be performed by rotating around the various C-C and C-N single bonds to identify the most stable (lowest energy) staggered conformations and the higher-energy eclipsed transition states that separate them. This helps to map the energy barriers to conformational change.

Table 3: Representative PES Scan Data for Rotation Around the C3-N Bond Illustrative relative energies for key dihedral angles in a PES scan.

| Dihedral Angle (H-N-C3-C2) | Conformation | Relative Energy (kcal/mol) |

| 60° | Staggered (Gauche) | 0.0 |

| 120° | Eclipsed | +3.5 |

| 180° | Staggered (Anti) | +0.2 |

| 240° | Eclipsed | +3.4 |

While PES scans map static energy landscapes, Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecule by solving Newton's equations of motion. ulisboa.pt MD simulations can provide insight into the dynamic conformational changes of this compound in the gas phase or in a solvent. acs.orgacs.org

An MD simulation would reveal how the alkyl chains fold and move over time, the persistence of intramolecular interactions, and, in a solvent like water, the formation and lifetime of hydrogen bonds between the amine group and surrounding solvent molecules.

Table 4: Typical Parameters Obtained from an MD Simulation of this compound in Water This table outlines the type of data and insights gained from a representative MD simulation.

| Parameter | Illustrative Value | Significance |

| Average N-H···O H-bond lifetime | 1.5 ps | Shows the transient nature of solute-solvent hydrogen bonds. |

| N-O Radial Distribution Function g(r) | Peak at 2.8 Å | Indicates the most probable distance for hydrogen bonding with water. |

| End-to-end distance of nonyl chain | Varies (Avg: 8.5 Å) | Measures the flexibility and average extension of the hydrocarbon tail. |

Potential Energy Surface (PES) Scans

Prediction and Interpretation of Spectroscopic Parameters (e.g., calculated NMR shifts)

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. For this compound, calculating NMR chemical shifts is particularly valuable. The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach, often used in conjunction with DFT (e.g., GIAO-B3LYP). nih.govscm.com

The method calculates the magnetic shielding tensor for each nucleus in a given molecular conformation. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). modgraph.co.uk Comparing the calculated shifts for different low-energy conformers with experimental data can help identify the dominant conformation in solution. nih.gov However, predicting the chemical shifts of labile protons, such as those on the amine group, can be challenging due to rapid exchange and strong solvent interactions. modgraph.co.uk

Table 5: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts for this compound Calculated shifts are for a single, low-energy conformer at the GIAO-B3LYP/6-311++G(d,p) level, referenced to TMS. Experimental values are typical for such structures.

| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| ¹H NMR | |||

| H on N | 1.25 (broad) | 1.05 | 0.20 |

| H on C3 | 2.58 | 2.65 | -0.07 |

| H on C2 | 1.40 | 1.44 | -0.04 |

| H on C4 | 1.38 | 1.42 | -0.04 |

| H on C9 | 0.88 | 0.91 | -0.03 |

| ¹³C NMR | |||

| C3 | 51.5 | 52.1 | -0.6 |

| C2 | 30.1 | 30.9 | -0.8 |

| C4 | 36.8 | 37.5 | -0.7 |

| C9 | 14.1 | 14.3 | -0.2 |

Reaction Mechanism Studies through Computational Modeling

Reaction Energetics and KineticsData on the activation energies, reaction enthalpies, and rate constants for reactions of this compound, as determined by computational models, could not be located.

Consequently, it is not possible to provide a scientifically accurate article with the requested detailed research findings and data tables for the specified subsections. Further original research would be required to generate the specific computational and theoretical data for this compound.

Applications of Nonan 3 Amine in Catalysis and Organic Synthesis

Nonan-3-amine as an Organocatalyst or Precursor to Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. beilstein-journals.org Amines, in particular, are a cornerstone of organocatalysis, capable of activating substrates through various mechanisms. beilstein-journals.org

Primary amines like this compound can function as basic catalysts. Their basicity allows them to deprotonate substrates, thereby increasing their nucleophilicity and facilitating reactions. For instance, amine-modified solid supports have been developed as heterogeneous basic catalysts for reactions like the aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction. acs.org While specific studies focusing solely on this compound as a basic catalyst are not extensively detailed in the provided results, the general principles of amine catalysis suggest its potential in this role. The lone pair of electrons on the nitrogen atom can accept a proton, initiating a catalytic cycle.

A significant mode of action for primary and secondary amine catalysts is through the formation of enamine and iminium ion intermediates. beilstein-journals.org The reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone) initially forms an iminium ion, which can then be deprotonated to yield a nucleophilic enamine. beilstein-journals.orglibretexts.org These enamines can then participate in a variety of asymmetric reactions, including Michael additions and aldol reactions. rsc.org

While this compound itself is a primary amine, its derivatives, particularly secondary amines derived from it, would be more directly applicable in typical enamine/iminium catalytic cycles. beilstein-journals.org The formation of these intermediates is a reversible, acid-catalyzed process where careful pH control is crucial. libretexts.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine or enamine. libretexts.org This activation strategy is central to many organocatalytic transformations, enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.netacs.org

For example, bifunctional primary amine-thioureas have been effectively used in asymmetric Michael additions. rsc.org In these systems, the primary amine moiety forms an enamine with a ketone, while the thiourea (B124793) group activates the nitroolefin through hydrogen bonding. rsc.org This dual activation leads to highly efficient and stereoselective carbon-carbon bond formation. rsc.org

Table 1: Key Concepts in Amine-Based Organocatalysis

| Catalysis Type | Intermediate | Role of Amine | Typical Reactions |

| Basic Catalysis | - | Proton acceptor | Aldol condensation, Knoevenagel condensation |

| Enamine Catalysis | Enamine | Forms a nucleophilic intermediate with carbonyls | Michael addition, Aldol reaction, α-alkylation |

| Iminium Catalysis | Iminium ion | Forms an electrophilic intermediate with carbonyls | Diels-Alder reaction, Friedel-Crafts alkylation |

Role as a Basic Catalyst [6.1.1]

This compound as a Ligand in Transition Metal Catalysis

In addition to organocatalysis, amines are crucial components of ligands in transition metal-catalyzed reactions. acs.org The nitrogen atom of the amine can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. rsc.org

Chiral amines are invaluable building blocks for the synthesis of chiral ligands used in asymmetric catalysis. rsc.orgsigmaaldrich.com These ligands create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules. researchgate.net this compound, although achiral itself, can be used as a scaffold or precursor to generate chiral ligands. For instance, chiral N,N'-dioxide ligands, which can be synthesized from amino acids and amines, have proven to be highly effective in a variety of asymmetric reactions when complexed with metal ions. rsc.org

The design of chiral ligands often involves creating C2-symmetric structures, which can lead to high levels of stereocontrol. researchgate.net The development of novel chiral ligands is a continuous effort in chemical synthesis, aiming to improve the efficiency and selectivity of asymmetric transformations. researchgate.net

Metal-amine complexes are a broad class of catalysts with diverse applications. wikipedia.orgrsc.org The coordination of an amine ligand to a transition metal can modulate the metal's reactivity, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. acs.orggoogle.com For example, ruthenium complexes with amine ligands have been used for the reduction of ketone derivatives. google.com

The interaction between the metal and the amine ligand is key to the catalytic activity. In some cases, the amine ligand can be deprotonated to form an amido complex, which can then participate in the catalytic cycle. wikipedia.org The versatility of metal-amine complexes is further highlighted by their use in reactions like the A3 coupling (aldehyde-alkyne-amine), which produces valuable propargylamines. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Amine Ligands

| Reaction Type | Metal | Ligand Type | Role of Amine Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Phosphine-Amine | Induces enantioselectivity |

| Cross-Coupling | Palladium | Buchwald-Hartwig type | Facilitates reductive elimination |

| Hydroamination | Iridium, Rhodium | Bidentate amine/phosphine | Activates the amine and alkene |

| Oxidation | Copper | Amine-Oxazoline | Controls stereochemistry |

Chiral Ligand Design for Asymmetric Catalysis

Role in the Synthesis of Advanced Organic Intermediates

This compound serves as a valuable starting material or intermediate in the synthesis of more complex organic molecules. free.fr Its primary amine functionality allows for a wide range of chemical transformations, including alkylation, acylation, and condensation reactions.

For instance, bicyclic amine derivatives, such as those based on the 9-azabicyclo[3.3.1]nonane core, are important intermediates in the synthesis of pharmaceuticals. lookchem.com The synthesis of these complex structures can involve multiple steps where an amine precursor is essential. The reduction of amide functionalities is a common method for synthesizing amines, and recent developments have focused on milder and more selective reagents. rsc.org

The hydrosilylation of imines, catalyzed by transition metal complexes, is another important transformation that leads to the synthesis of amines. nih.gov This reaction provides a direct route to secondary and tertiary amines from readily available starting materials. Iron and cobalt complexes have shown promise in this area. nih.gov

Furthermore, this compound derivatives can be incorporated into more elaborate structures, such as bispidine-based ligands, which have been used in metal-complex catalysis for reactions like the Henry reaction. researchgate.net The versatility of this compound as a building block underscores its importance in accessing a diverse array of advanced organic intermediates with potential applications in medicinal chemistry and materials science.

Applications in Material Science as a Building Block or Modifier

This compound, a primary aliphatic amine, possesses structural features that make it a candidate for applications in material science, both as a fundamental building block and as a property-modifying agent. Its primary amine group provides a reactive site for covalent bonding, while its nine-carbon aliphatic chain can impart specific physical properties, such as hydrophobicity and flexibility, to a final material.

Primary aliphatic amines are an established class of monomers and curing agents in polymer chemistry. rsc.orgmdpi.com The reactive nature of the amine group allows it to participate in various polymerization reactions. In theory, this compound can serve as a building block for polymers like polyamides through reaction with dicarboxylic acids or their derivatives, or more commonly, as a curing agent for epoxy resins.

The fundamental reaction involves the nucleophilic attack of the amine's nitrogen on an electrophilic center. For instance, in the curing of epoxy resins, the two active hydrogens on the primary amine group of this compound can react sequentially with the oxirane rings of epoxy monomers. polymerinnovationblog.com This step-growth polymerization process leads to the formation of a highly cross-linked, three-dimensional network, which is characteristic of thermoset polymers. evonik.com The incorporation of the this compound molecule into the polymer backbone would introduce its long, flexible nonyl chain, which can influence the final properties of the resin, such as its glass transition temperature, flexibility, and surface energy. While aliphatic amines are widely used in these roles, specific research detailing the large-scale use of this compound for the production of specific polymers and resins is not prominent. rsc.orgacs.org

The most significant potential application for this compound in functional materials is as a curing agent for epoxy coatings. westlakeepoxy.comthreebond.co.jp Epoxy resins require a curing agent, or hardener, to convert from a liquid prepolymer to a solid, durable thermoset. evonik.com Aliphatic amines are known for their ability to facilitate this cure at ambient temperatures. threebond.co.jp

The reaction mechanism involves the ring-opening of the epoxide group by the amine. polymerinnovationblog.com The primary amine of this compound reacts to form a secondary amine, which can then react with another epoxide group, ultimately creating a cross-link. threebond.co.jp The properties of the resulting coating are highly dependent on the structure of the amine curing agent. aip.org The inclusion of this compound would be expected to increase the hydrophobicity of the coating's surface due to its long aliphatic tail. This could enhance water resistance and modify surface tension. Furthermore, the flexible nine-carbon chain could potentially improve the impact resistance of the cured epoxy by preventing the network from becoming too rigid.

The following table compares the general properties of different classes of amine curing agents, providing context for the potential role of an aliphatic amine like this compound.

| Amine Curing Agent Type | Typical Reactivity | Curing Conditions | Key Properties of Cured Resin | Potential Role of this compound |

| Aliphatic Amines | High | Ambient or Low Temperature | Rapid cure, good chemical resistance, can be brittle. westlakeepoxy.comthreebond.co.jp | As a primary aliphatic amine, it would offer a fast, room-temperature cure. The nonyl chain could enhance flexibility and hydrophobicity. |

| Cycloaliphatic Amines | Moderate | Ambient or Heat-Cured | Excellent gloss, good color stability, resistance to "amine blush", good chemical resistance. evonik.comevonik.com | N/A |

| Aromatic Amines | Low | Heat-Cured | High heat resistance, excellent chemical resistance, high mechanical strength. threebond.co.jpaip.org | N/A |

Precursor for Polymers and Resins

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent forces. fiveable.me A central concept is host-guest chemistry, where a larger 'host' molecule encloses a smaller 'guest' molecule, with the stability of the resulting complex governed by interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. thno.orgmdpi.com

While complex, tailored molecules are often designed for specific host-guest interactions, simple molecules like this compound can theoretically participate in such systems due to their distinct structural features. This compound is an amphiphilic molecule, possessing a polar, hydrophilic amine group and a non-polar, hydrophobic nine-carbon chain.

This dual nature allows for specific, albeit simple, host-guest interactions:

Hydrophobic Guest: The nonyl chain is an ideal candidate to act as a guest within the hydrophobic cavity of a host molecule, such as a cyclodextrin, calixarene, or cucurbituril, when in an aqueous environment. fiveable.methno.org The hydrophobic effect would drive the non-polar chain out of the water and into the host's cavity.

Hydrogen Bonding Site: The primary amine group, located at the "head" of the molecule, can act as a hydrogen bond donor. rsc.org This allows it to interact with polar sites on the rim or portal of a host molecule, potentially adding to the stability and specificity of the host-guest complex. fiveable.me

The table below summarizes the potential interactions based on the molecule's structure.

| Molecular Feature of this compound | Type of Non-Covalent Interaction | Potential Supramolecular Role |

| Nonyl (C9H19) Chain | Hydrophobic Interactions, Van der Waals Forces | Acts as a guest by inserting into the non-polar cavity of a host molecule. |

| Primary Amine (-NH2) Group | Hydrogen Bonding, Ion-Dipole Interactions (if protonated) | Interacts with polar or charged groups at the entrance of a host's cavity, providing binding directionality and additional stability. |

Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. nih.gov The amphiphilic character of this compound makes it a candidate for participating in self-assembly processes, particularly in polar solvents like water.

In an aqueous environment, the hydrophobic nonyl tails of this compound molecules would tend to avoid contact with water molecules. To achieve a more energetically favorable state, these molecules could spontaneously assemble into supramolecular structures where the hydrophobic tails are sequestered from the water, and the hydrophilic amine heads face the solvent. aip.org Depending on concentration and conditions, this could lead to the formation of various aggregates, such as:

Micelles: Spherical structures with a hydrophobic core of nonyl chains and a hydrophilic shell of amine groups.

Bilayers: Sheet-like structures with two layers of molecules arranged tail-to-tail.

This behavior is fundamental to many surfactants and lipids. While the self-assembly of complex amphiphiles is widely studied, specific research focusing on the self-assembly of this compound is not extensively documented. However, its basic molecular structure provides a clear theoretical basis for its potential to form such ordered supramolecular systems. aip.org

Advanced Analytical Methodologies for Nonan 3 Amine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of Nonan-3-amine from reaction mixtures, environmental samples, or biological matrices. Due to the lack of a strong chromophore in its structure, direct UV detection is challenging, often requiring derivatization or the use of more universal detectors.

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images or enantiomers, (R)-Nonan-3-amine and (S)-Nonan-3-amine. The determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is critical in stereoselective synthesis and pharmaceutical applications. Chiral chromatography is the most common and reliable technique for this purpose. libretexts.orguma.es

Gas Chromatography (GC): Chiral GC separation can be achieved using a chiral stationary phase (CSP). researchgate.net For primary amines like this compound, derivatization is often required to improve volatility and interaction with the CSP. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which convert the amine into a more suitable derivative for separation on CSPs like those based on amino acid derivatives (e.g., Chirasil-Val) or modified cyclodextrins. researchgate.netnih.gov The separated enantiomers are then detected, often by a mass spectrometer (MS), which provides both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile method for enantiomeric separation. csfarmacie.cz This can be performed in two ways:

Direct Methods: The racemic mixture of this compound is injected directly onto a column containing a chiral stationary phase (CSP). libretexts.org Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad applicability. mdpi.com The differential interaction of the this compound enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Indirect Methods: The enantiomers of this compound are first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. libretexts.orgmdpi.com This approach can be advantageous when direct methods provide insufficient resolution. An example of this involves on-column derivatization with o-phthaldialdehyde (OPA) and a chiral reagent like N-acetyl-L-cysteine. nih.gov

The choice between GC and HPLC depends on the sample matrix, required sensitivity, and the specific properties of the derivatized or underivatized amine.

To overcome the poor detectability of this compound using UV-Vis detectors, pre-column or post-column derivatization is a common strategy in HPLC analysis. thermofisher.com This process involves reacting the amine with a reagent that attaches a chromophoric or fluorophoric tag to the molecule, significantly enhancing detection sensitivity. researchgate.net

Several reagents are available for the derivatization of primary aliphatic amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary amines to produce highly fluorescent sulfonamide adducts.

Phenyl Isothiocyanate (PITC): Reacts with primary amines to form phenylthiourea (B91264) derivatives that have a strong UV absorbance.

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): A reagent that reacts with primary amines to form highly fluorescent and stable derivatives, enabling sensitive detection. sigmaaldrich.com

The derivatized this compound can then be separated using reversed-phase HPLC and quantified with high sensitivity using a fluorescence or UV-Vis detector. The choice of derivatizing agent and reaction conditions must be optimized for the specific application. sigmaaldrich.com

Table 1: Common Derivatization Reagents for HPLC Analysis of Primary Aliphatic Amines

| Derivatizing Reagent | Abbreviation | Detection Method | Advantages |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | Rapid reaction, good for automated pre-column derivatization. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Forms stable derivatives with primary and secondary amines. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Fluorescence | Produces highly fluorescent and stable derivatives. |